Ferrous bromide

Metamagnetism Low‑temperature physics Magnetic materials

Researchers requiring reproducible magnetic measurements or controlled ATRP face variability when substituting FeBr₂ with FeBr₃ or FeCl₂. Ferrous bromide provides a distinct CdI₂-type crystal structure, a sharp spin-flop transition at 31.5 kOe (4.2 K), and iron-mediated ATRP yielding polymers with Mw/Mn = 1.1-1.4. • Benchmark metamagnet for field-induced magnetic phase transition studies • Selective Fe(II) precursor for porphyrin metallation & model heme synthesis • High aqueous solubility (≥117 g/100 mL) supports concentrated electrolyte formulations (up to 827 Wh L⁻¹)

Molecular Formula FeBr2
Br2Fe
Molecular Weight 215.65 g/mol
CAS No. 7789-46-0
Cat. No. B049432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous bromide
CAS7789-46-0
SynonymsFeBr2; Iron bromide (FeBr2); ironbromide(febr2); IRON (II) BROMIDE; IRON BROMIDE; FERROUS BROMIDE; iron dibromide; Ironbromideanhydrousorangepowder
Molecular FormulaFeBr2
Br2Fe
Molecular Weight215.65 g/mol
Structural Identifiers
SMILES[Fe+2].[Br-].[Br-]
InChIInChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2
InChIKeyGYCHYNMREWYSKH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrous Bromide: Identity and Sourcing


Ferrous bromide (FeBr₂) is an inorganic iron(II) halide, characterized by a rhombohedral CdI₂-type crystal structure [1]. It appears as a yellow-brown hygroscopic solid, melting at 684 °C and boiling at 934 °C, with a density of 4.63 g mL⁻¹ at 25 °C [2]. The anhydrous form is paramagnetic, while the tetrahydrate is also well‑documented [1]. Commercially, it is available in standard (≥98%) and ultra‑high purity (≥99.995% metals basis) grades, and is employed as a catalyst, reagent, and precursor in organic synthesis, polymerization, porphyrin chemistry, and fundamental magnetism research .

Ferrous Bromide: Substitution Risks


Direct substitution of ferrous bromide with ferric bromide (FeBr₃) or ferrous chloride (FeCl₂) is not scientifically neutral. FeBr₂ exhibits a distinct CdI₂ crystal packing, differing from the CdCl₂ motif of FeCl₂ [1], which can affect solid‑state reactivity and catalytic behavior. More critically, FeBr₂ serves as a selective Fe(II) precursor and mild Lewis acid, whereas FeBr₃ acts as a stronger Lewis acid and oxidant, and FeCl₂ offers different solubility and redox stability [2]. These differences in oxidation state, coordination chemistry, and anion properties directly translate into quantifiable variations in magnetic response, catalytic performance, and synthetic utility—making blind substitution a source of uncontrolled experimental variance.

Ferrous Bromide: Differentiation Evidence


Metamagnetic Critical Field

Anhydrous FeBr₂ undergoes a sharp metamagnetic (spin‑flop) transition at 31.5 kOe when a pulsed field is applied along the c‑axis at 4.2 K [1]. This critical field is directly determined by the antiferromagnetic interlayer exchange and the ferromagnetic intralayer exchange [1]. Comparative analysis with FeCl₂ reveals a considerable drop in the ferromagnetic exchange parameter upon replacing Cl with Br, and the antiferromagnetic exchange in FeBr₂ is stronger than its ferromagnetic exchange—a reversal of the behavior observed in FeCl₂ [1][2].

Metamagnetism Low‑temperature physics Magnetic materials

Crystal Structure Divergence

FeBr₂ crystallizes with the CdI₂ structure, featuring close‑packed layers of bromide ions with Fe(II) occupying octahedral holes [1]. In contrast, FeCl₂ adopts the CdCl₂ motif [1]. This structural divergence—different halide packing arrangements—alters the coordination environment and can influence solid‑state reactivity, solubility, and intercalation behavior [1].

Crystallography Materials science Halide packing

Synthetic Route Exclusivity

Ferrous bromide cannot be obtained by direct reaction of metallic iron with bromine or hydrobromic acid; such conditions preferentially yield ferric bromide (FeBr₃) [1][2]. Instead, anhydrous FeBr₂ is prepared by reacting iron powder with HBr in methanol under N₂, followed by thermal dehydration at 160 °C under reduced pressure [1]. This synthetic constraint underscores the instability of Fe(II) toward oxidation in the presence of elemental bromine.

Inorganic synthesis Preparative chemistry Iron halides

Porphyrin Metallation Catalyst

FeBr₂ is a preferred precursor for inserting Fe(II) into porphyrin frameworks . A laboratory method produces FeBr₂ in quantitative yield by refluxing ferric bromide (FeBr₃) in toluene or xylene for 3–4 h [1][2]. The resulting FeBr₂ (or ⁵⁷FeBr₂) is directly used in the synthesis of iron porphyrin complexes [1].

Porphyrin synthesis Bioinorganic chemistry Iron insertion

ATRP Catalyst Performance

In iron‑mediated Atom Transfer Radical Polymerization (ATRP), FeBr₂ complexed with onium salts catalyzes the controlled polymerization of styrene and (meth)acrylates [1]. The resulting polymers exhibit molecular weights that increase linearly with conversion and polydispersity indices (Mw/Mn) between 1.1 and 1.4 [1]. While direct kinetic comparisons between FeBr₂ and FeCl₂ in ATRP are less common, the halide anion (Br⁻ vs. Cl⁻) influences the ATRP equilibrium constant and the rate of deactivation, making FeBr₂ the catalyst of choice for many methacrylate polymerizations .

ATRP Polymer chemistry Iron catalysis

Redox Flow Battery Electrolyte

Aqueous electrolytes containing the Fe³⁺/Fe²⁺ couple together with Br₂/Br⁻ can achieve a positive electrolyte energy density as high as 827 Wh L⁻¹ [1]. While this value is derived from a system utilizing iron‑EDTA complexes, the high solubility of ferrous bromide in aqueous media (≥117 g/100 mL at 20 °C) [2] makes FeBr₂ a viable precursor for such high‑concentration electrolytes.

Redox flow battery Energy storage Electrolyte

Ferrous Bromide Application Scenarios


Metamagnetic Research

The sharp spin‑flop transition of FeBr₂ at 31.5 kOe (4.2 K) makes it a prototypical metamagnet for studying field‑induced magnetic phase transitions and anisotropic exchange interactions [1]. Procurement of high‑purity single crystals is essential for reproducing these benchmark magnetic properties.

ATRP Polymerization

FeBr₂, when complexed with onium salts, enables iron‑mediated ATRP of methacrylates and styrene, yielding polymers with narrow molecular weight distributions (Mw/Mn = 1.1–1.4) [2]. This catalyst system is particularly attractive for applications requiring iron‑based, cost‑effective ATRP with good control.

Iron Porphyrin Synthesis

FeBr₂ serves as a direct Fe(II) source for metallating porphyrins, a critical step in preparing model heme complexes and catalysts . The compound can be generated quantitatively from FeBr₃ in refluxing toluene/xylene, offering a reliable in‑situ preparation route for sensitive syntheses [3].

Redox Flow Battery Electrolytes

The high aqueous solubility of FeBr₂ (≥117 g/100 mL at 20 °C) supports the formulation of concentrated Fe³⁺/Fe²⁺ electrolytes, which, when combined with Br₂/Br⁻, can achieve energy densities up to 827 Wh L⁻¹ [4][5]. This positions FeBr₂ as a precursor for next‑generation, cost‑effective energy storage solutions.

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